molecular formula C25H22ClN5O5 B3326238 Sivopixant CAS No. 2414285-40-6

Sivopixant

Numéro de catalogue B3326238
Numéro CAS: 2414285-40-6
Poids moléculaire: 507.9 g/mol
Clé InChI: SKZQFKBIJUXXCG-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sivopixant (S-600918) is a newly developed compound that has high selectivity towards P2X3 receptors (versus P2X2/3 receptors) in the peripheral nervous system . It’s being studied for its potential use in treating conditions like refractory chronic cough .


Physical And Chemical Properties Analysis

Sivopixant has a molecular weight of 507.93 . Unfortunately, the specific physical and chemical properties of Sivopixant are not detailed in the sources I found.

Applications De Recherche Scientifique

1. Treatment of Refractory Chronic Cough

Sivopixant, a highly selective P2X3 receptor antagonist, has demonstrated efficacy in reducing the frequency of coughs in patients with refractory or unexplained chronic cough. A randomized, double-blind, placebo-controlled, crossover study highlighted its potential in reducing cough frequency and improving health-related quality of life with a low incidence of taste disturbance. This makes sivopixant a promising therapeutic option for patients with refractory or unexplained chronic cough (Niimi et al., 2021).

Safety And Hazards

In clinical trials, Sivopixant has been generally well-tolerated. Some patients reported mild taste disturbances during administration . Treatment-related adverse events occurred in 12.9% of patients during Sivopixant administration .

Propriétés

IUPAC Name

(2S)-3-[3-[(4-chlorophenyl)methyl]-2,6-dioxo-4-(4-pyridin-2-yloxyanilino)-1,3,5-triazin-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O5/c1-16(22(32)33)14-31-24(34)29-23(30(25(31)35)15-17-5-7-18(26)8-6-17)28-19-9-11-20(12-10-19)36-21-4-2-3-13-27-21/h2-13,16H,14-15H2,1H3,(H,32,33)(H,28,29,34)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZQFKBIJUXXCG-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sivopixant

CAS RN

2414285-40-6
Record name Sivopixant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414285406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIVOPIXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0N1VEG94I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sivopixant
Reactant of Route 2
Sivopixant
Reactant of Route 3
Sivopixant
Reactant of Route 4
Reactant of Route 4
Sivopixant
Reactant of Route 5
Sivopixant
Reactant of Route 6
Sivopixant

Citations

For This Compound
63
Citations
A Niimi, J Saito, T Kamei, M Shinkai… - European …, 2022 - Eur Respiratory Soc
Background The purinoceptor subtype P2X 3 has been shown to have significant involvement in the cough reflex; the heterotrimer version of the purinoceptor (P2X 2/3 ) has been …
Number of citations: 31 erj.ersjournals.com
H Kai, T Horiguchi, T Kameyma, N Onodera… - Bioorganic & medicinal …, 2021 - Elsevier
… As a result of these SAR studies, Sivopixant (S-600918) was identified as a clinical candidate with potent and selective antagonistic activity (P2X3 IC 50 , 4.2 nM; P2X2/3 IC 50 , 1100 nM…
Number of citations: 13 www.sciencedirect.com
L McGarvey, JA Smith, A Morice, SS Birring, KF Chung… - Lung, 2023 - Springer
… of sivopixant. The purpose of this phase 2b study was to determine the optimal dose of sivopixant to … between the groups at baseline (sivopixant 50 mg: 24.36; sivopixant 150 mg: 24.68; …
Number of citations: 11 link.springer.com
DP Wang, M Zhang, M Li, XN Yang, C Li… - British Journal of …, 2023 - Wiley Online Library
… Our suggestion is that the high affinity and selectivity of Sivopixant/DDTPA for hP2X3 is … to exhibit a similar level of apparent affinity for Sivopixant/DDTPA as the hP2X3 homotrimer. …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
B Yi, S Wang, W Li, X Xu, L Yu - Respiratory Medicine, 2023 - Elsevier
… focused on their chemical properties rather than their clinical aspects, with some omitting drugs that have been in clinical studies for nearly two years such as Eliapixant and Sivopixant. …
Number of citations: 1 www.sciencedirect.com
D Wang, M Zhang, M Li, X Yang, C Li, P Cao, M Zhu… - 2023 - europepmc.org
Background: and Purpose: The ionotropic purinergic trimeric receptor P2X3 is a new drug target other than the opioid receptor for the treatment of refractory chronic cough (RCC). …
Number of citations: 2 europepmc.org
A Ramadan, M El-Samahy, A Elrosasy… - Pulmonary …, 2023 - Elsevier
… 150 mg Once daily Placebo 2 weeks (2–3-week washout) then crossed To evaluate the efficacy and safety of sivopixant for 2 weeks in patients with R/UCC. Sivopixant reduced …
Number of citations: 5 www.sciencedirect.com
SB Mazzone, I Satia, L McGarvey, WJ Song… - The Lancet …, 2022 - thelancet.com
… As reported at the 12th LICS, sivopixant (NCT04110054) produced a non-significant, placebo-… Side-effects of taste disturbance were minor with sivopixant and BLU-5937, whereas taste-…
Number of citations: 3 www.thelancet.com
D Thomas, PG Gibson - The Lancet, 2022 - thelancet.com
Chronic cough is responsible for a decrease in quality of life. Chronic cough affects approximately 5–10% of the global population1, 2 and might be complicated by incontinence, cough …
Number of citations: 1 www.thelancet.com
DS Burgoyne - The American Journal of Managed Care, 2022 - europepmc.org
Chronic cough (CC), defined as a daily cough lasting longer than 8 weeks in adults, is a common condition in the United States. CC is a diagnosis of exclusion associated with a …
Number of citations: 1 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.